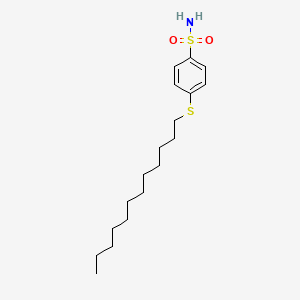

4-(Dodecylsulfanyl)benzene-1-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

56056-56-5 |

|---|---|

Molecular Formula |

C18H31NO2S2 |

Molecular Weight |

357.6 g/mol |

IUPAC Name |

4-dodecylsulfanylbenzenesulfonamide |

InChI |

InChI=1S/C18H31NO2S2/c1-2-3-4-5-6-7-8-9-10-11-16-22-17-12-14-18(15-13-17)23(19,20)21/h12-15H,2-11,16H2,1H3,(H2,19,20,21) |

InChI Key |

FJVMMUNJVVUSQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Ligand Design Principles

Influence of the Sulfonamide Moiety on Biological Activity

The nitrogen and oxygen atoms of the sulfonamide group can act as hydrogen bond donors and acceptors, respectively, forming strong connections with amino acid residues in the active site of enzymes or receptors. researchgate.net The geometry of the sulfonamide group, being tetrahedral, allows it to mimic the transition state of certain enzymatic reactions, leading to potent inhibition. researchgate.net Furthermore, the acidity of the sulfonamide proton (pKa ≈ 10) allows it to exist in an ionized state at physiological pH, which can be crucial for binding to metalloenzymes, where the anionic sulfonamide can coordinate with the metal ion in the active site. researchgate.net

Impact of the Benzene (B151609) Ring Substitution Pattern

The substitution pattern on the benzene ring of 4-(Dodecylsulfanyl)benzene-1-sulfonamide is a critical determinant of its biological activity. The nature and position of substituents can influence the molecule's electronic properties, conformation, and ability to interact with the target protein.

In the case of this compound, the dodecylsulfanyl group is in the para position relative to the sulfonamide group. This positioning can have several consequences:

Electronic Effects : The sulfur atom of the dodecylsulfanyl group can influence the electron density of the benzene ring and, consequently, the acidity of the sulfonamide proton. Electron-donating groups on the benzene ring tend to make sulfonamides weaker acids, while electron-withdrawing groups make them stronger acids. vu.nl

Steric Effects : The position of the substituent can affect how the molecule fits into the binding pocket of a target protein. Substituents in the ortho, meta, or para positions can lead to different interactions and, therefore, varying levels of activity. researchgate.net

Hydrophobic Interactions : The benzene ring itself contributes to the hydrophobic character of the molecule, which is important for binding to hydrophobic pockets in proteins. The dodecylsulfanyl substituent further enhances this hydrophobicity.

Structure-activity relationship studies on various benzenesulfonamide (B165840) derivatives have shown that the nature and position of substituents are crucial for potency and selectivity. nih.govnih.gov For instance, in a series of 1,4-bis(arylsulfonamido)benzene derivatives, substituents at the C-2 position of the benzene ring generally led to improved potencies. nih.gov The presence of additional groups at other positions, however, sometimes resulted in a dramatic drop in potency. nih.gov This highlights the sensitive nature of substitution patterns on the biological activity of benzenesulfonamides.

Role of the Dodecylsulfanyl Chain in Receptor Interactions and Lipophilicity

The long, unbranched dodecylsulfanyl (-S-(CH₂)₁₁CH₃) chain is a defining feature of this compound and plays a multifaceted role in its biological activity.

The twelve-carbon alkyl chain is highly hydrophobic and can engage in significant van der Waals and hydrophobic interactions with nonpolar regions of a target protein. Many protein binding sites have hydrophobic pockets, and the dodecylsulfanyl chain can occupy these pockets, leading to a strong and stable interaction. This type of interaction is a key driver of binding affinity for many ligands. The length of the alkyl chain is often correlated with the strength of these hydrophobic interactions, with longer chains generally leading to higher affinity, up to a certain point where steric hindrance may become a factor.

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and nonpolar solvents, is a critical physicochemical parameter in drug design. nih.gov The dodecylsulfanyl chain significantly increases the lipophilicity of the molecule. While high lipophilicity can enhance binding to hydrophobic targets, it can also affect other pharmacokinetic properties. acs.orgnih.gov There is often an optimal range of lipophilicity for a drug candidate, as excessively high lipophilicity can lead to poor aqueous solubility and nonspecific binding.

| Compound Number | Calculated logP (WLogP) | Calculated logP (Silicos-IT) | Consensus LogP |

|---|---|---|---|

| 1 | - | - | - |

| 21 | Most Lipophilic | Most Lipophilic | Most Lipophilic |

Note: The table illustrates the range of lipophilicity observed in a series of sulfonamide derivatives, with compound 1 being the most hydrophilic and compound 21 being the most lipophilic according to several computational models. nih.gov this compound, with its long alkyl chain, would be expected to have a high logP value, indicating significant lipophilicity.

Analog Design Strategies for Enhanced Selectivity and Potency

Building upon the SAR principles, medicinal chemists can design analogs of this compound with improved selectivity and potency.

The "tail approach" is a well-established strategy in the design of enzyme inhibitors, particularly for carbonic anhydrases. acs.orgmdpi.comnih.gov This approach involves appending various chemical moieties, or "tails," to a core scaffold that binds to the active site. These tails are designed to interact with amino acid residues at the entrance of the active site or in adjacent subpockets. nih.gov Since these peripheral regions often have lower sequence homology among different enzyme isoforms, the tail approach can be a powerful tool for achieving isoform selectivity. mdpi.com

In the context of this compound, the dodecylsulfanyl chain can be considered a "hydrophobic tail." Modifications to this tail could include:

Varying Chain Length : Synthesizing analogs with shorter or longer alkyl chains can help to probe the size of the hydrophobic pocket and optimize hydrophobic interactions.

Branching : Introducing branches in the alkyl chain can explore the shape of the binding pocket and improve selectivity.

Cyclic Moieties : Replacing the linear chain with cyclic structures (e.g., cyclohexyl, phenyl) can introduce conformational rigidity and different interaction patterns.

A "three-tails approach" has also been proposed as an extension of this strategy to further exploit differences in the active sites of various enzyme isoforms and enhance selectivity. tandfonline.com This involves attaching three different chemical groups to the core scaffold to maximize interactions with specific subpockets. nih.gov

By systematically applying these design principles, it is possible to develop novel analogs of this compound with tailored biological activities for specific therapeutic applications.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the "" for the chemical compound “this compound,” specifically concerning "Hybrid Compound Formulations" and "Rational Modifications based on SAR Data."

The search results yielded information on the broader class of benzenesulfonamides, detailing general principles of their synthesis, structure-activity relationships for various biological targets, and the creation of hybrid molecules. However, no studies were found that specifically investigate or report on the design of hybrid formulations or the rational, SAR-guided modification of this compound itself.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections as outlined in the prompt, due to the absence of specific research data on this particular compound.

Computational and Biophysical Characterization

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. semanticscholar.org This technique is instrumental in understanding drug-biomolecular interactions for rational drug design. semanticscholar.org For benzenesulfonamide (B165840) derivatives, a primary and well-studied target is the family of carbonic anhydrases (CAs), metalloenzymes implicated in diseases like glaucoma and cancer. nih.govmdpi.com

Docking studies reveal that the sulfonamide moiety is crucial for binding to CAs. It typically coordinates with the zinc ion (Zn²⁺) in the enzyme's active site. mdpi.com The binding is further stabilized by a network of hydrogen bonds. For instance, the sulfonamide group often forms hydrogen bonds with the essential residue Thr199. mdpi.com The benzene (B151609) ring and its substituents, such as the dodecylsulfanyl group, extend into hydrophobic pockets of the active site, influencing isoform specificity and binding affinity. nih.gov

In silico modeling of various benzenesulfonamide inhibitors docked into CA isoforms helps identify key residues that either contribute to or hinder binding interactions. nih.gov Studies show that active-site residues lining a hydrophobic pocket, particularly at positions 92 and 131, dictate the inhibitor's positional binding and affinity. nih.gov The long dodecyl chain of 4-(Dodecylsulfanyl)benzene-1-sulfonamide would be expected to occupy this hydrophobic channel, potentially contributing to high affinity and selectivity for specific CA isoforms.

Docking simulations of various sulfonamide derivatives against other targets, such as the M2 proton channel of the H5N1 influenza A virus and penicillin-binding proteins (PBPs), have also been performed. rjb.roscispace.com These studies highlight the formation of hydrophobic and hydrogen bond interactions within the binding pockets of the respective protein targets. rjb.roscispace.com

Table 1: Example Docking Scores of Benzenesulfonamide Derivatives Against Carbonic Anhydrase (CA) Isoforms

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| SLC-0111 Analogue | CA II | -9.782 | Thr199, Zn²⁺ |

| SLC-0111 Analogue | CA IX | -7.466 | Thr199, Zn²⁺ |

| Ureido-substituted benzenesulfonamide (SLC-0111) | CA IX (5FL4) | Not specified | Thr200, Thr201, Gln92 |

Note: This table is illustrative and based on data for structurally related sulfonamide compounds. mdpi.comrjb.ronih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that links the biological activity of chemical derivatives with their molecular structures. nanobioletters.com It is a crucial tool for optimizing the structure of compounds to enhance their biological activity. nih.gov QSAR models are developed by correlating physicochemical properties (descriptors) of a series of compounds with their experimentally determined activities.

For benzenesulfonamide derivatives, QSAR studies have been successfully employed to guide the discovery of novel herbicidal and antimicrobial agents. nanobioletters.comnih.gov These models often incorporate descriptors related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov The long dodecylsulfanyl chain in this compound would significantly increase its lipophilicity, a key parameter in many QSAR models. The model's robustness is confirmed through various statistical validation methods. jbclinpharm.org A high fraction of variance (r²) and cross-validation coefficient (q²) are indicative of a predictive QSAR model. jbclinpharm.org

The development of a QSAR model typically involves:

Data Set Preparation : A series of compounds with known biological activities is selected.

Descriptor Calculation : Various molecular descriptors (e.g., topological, electrostatic, geometrical) are calculated for each compound. scispace.com

Variable Selection : A subset of the most relevant descriptors is chosen using methods like genetic algorithms. scispace.com

Model Generation : A mathematical model is built using techniques such as multi-linear regression (MLR). scispace.com

Validation : The model's predictive power is assessed using internal and external validation techniques. jbclinpharm.org

Table 2: Statistical Parameters for a Representative QSAR Model of Sulfonamide Derivatives

| Parameter | Value | Description |

|---|---|---|

| n | 25 | Number of data points in the model |

| r² | > 0.6 | Fraction of variance; indicates the model's explanatory power |

| q² | > 0.5 | Cross-validation coefficient; indicates the model's predictive ability |

| F | High value | Fischer statistics; indicates the statistical significance of the model |

Note: This table presents typical validation criteria for a robust QSAR model based on general literature. jbclinpharm.org

Quantum-Chemical Calculations and Molecular Dynamics Simulations

Quantum-chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and other properties of molecules. nih.govindexcopernicus.com For sulfonamide derivatives, these calculations can optimize the molecular structure and provide insights into the distribution of electron density, which is crucial for understanding reactivity and intermolecular interactions. nih.govnih.gov The optimized geometry, including bond lengths and angles of the sulfonamide group, can be compared with experimental data from X-ray crystallography to validate the computational methods. indexcopernicus.comnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering details that static docking models cannot. nih.gov MD simulations of benzenesulfonamide derivatives bound to their targets, such as carbonic anhydrase IX, have been used to assess the stability of the complex. nih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein and ligand from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF) : Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds over the simulation time, confirming the stability of key interactions. nih.gov

Simulations of sodium dodecyl benzene sulfonate, a structurally related surfactant, have been used to study its aggregation behavior and interaction with surfaces, providing insights into the behavior of the dodecyl chain in aqueous environments. pku.edu.cnresearchgate.net

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. The crystal structures of benzenesulfonamide-based inhibitors bound to target proteins like carbonic anhydrase provide definitive evidence of the binding mode. nih.gov

Table 3: Representative Crystallographic Data for a Sulfonamide Moiety

| Parameter | Typical Value |

|---|---|

| S=O Bond Length | ~1.42-1.43 Å |

| S—N Bond Length | ~1.61 Å |

| S—C Bond Length | ~1.76 Å |

Note: Data is based on the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. nih.gov

In Silico Profiling for Pharmacokinetic and Target Engagement Prediction

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of a compound. nih.gov In silico ADME profiling uses computational models to predict these properties, allowing for the early identification of candidates with favorable drug-like characteristics and reducing the time and cost associated with experimental testing. researchgate.netnih.gov

For a compound like this compound, key ADME parameters can be predicted:

Absorption : Predictions of human intestinal absorption and Caco-2 cell permeability can indicate the potential for oral bioavailability. nih.govfrontiersin.org

Distribution : The blood-brain barrier (BBB) penetration and plasma protein binding are critical parameters that determine where the drug distributes in the body. researchgate.net

Metabolism : Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Toxicity : Early toxicity predictions, such as potential for hERG channel inhibition, are vital for flagging potential safety issues. researchgate.net

These predictions are based on the molecule's physicochemical properties, such as lipophilicity (LogP), polar surface area (PSA), and molecular weight. frontiersin.org The presence of the long dodecyl chain would give this compound a high LogP value, suggesting good permeability but potentially poor aqueous solubility. frontiersin.org

Table 4: Predicted ADMET Properties for a Hypothetical Sulfonamide Derivative

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | > 90% | High potential for oral absorption |

| Caco-2 Permeability (Papp) | > 0.90 | High permeability |

| Blood-Brain Barrier (BBB) Permeability (QPlogBB) | -3.0 to 1.2 | Within acceptable range for CNS-inactive drugs |

| hERG Inhibition (QPlogHERG) | < -5 | Low risk of cardiotoxicity |

Note: This table shows a sample of typical in silico ADME predictions and desirable ranges. Actual values for this compound would require specific software prediction. nih.govfrontiersin.orgresearchgate.net

Advanced Research Directions and Potential Applications in Chemical Biology

Exploration of Multi-Targeting Approaches with 4-(Dodecylsulfanyl)benzene-1-sulfonamide Analogues

The inherent ability of the sulfonamide moiety to interact with various enzymes makes it an attractive starting point for designing multi-target agents. drugbank.comnih.gov Analogues of this compound could be engineered to simultaneously modulate multiple biological pathways, a strategy of growing interest for treating complex diseases like cancer and neurodegenerative disorders.

The long dodecyl tail is a key feature for exploration. This lipophilic chain can facilitate interactions with hydrophobic pockets in proteins or cellular membranes. By modifying the length and branching of this alkyl chain, researchers can fine-tune the compound's selectivity and affinity for different targets. For instance, benzenesulfonamide (B165840) derivatives have shown inhibitory activity against a diverse range of enzymes, including carbonic anhydrases, acetylcholinesterase, and various kinases. nih.govtandfonline.comrsc.org A multi-targeting strategy could involve designing analogues that retain affinity for a primary target, such as a specific carbonic anhydrase isoform, while the alkyl chain is optimized to interact with a secondary target, like a lipid kinase or a membrane-associated protein.

Table 1: Potential Enzyme Targets for Benzenesulfonamide Derivatives

| Enzyme Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Carbonic Anhydrases | CA I, CA II, CA VII, CA IX | Epilepsy, Cancer, Glaucoma nih.govrsc.org |

| Cholinesterases | Acetylcholinesterase (AChE) | Alzheimer's Disease tandfonline.com |

| Cyclooxygenases | COX-2 | Inflammation, Pain drugbank.com |

| Kinases | Various | Cancer nih.gov |

Development of Chemical Probes for Mechanistic Elucidation

Chemical probes are essential tools for dissecting complex biological processes. An analogue of this compound could be developed into a chemical probe to investigate the function and regulation of its biological targets. The development of such probes involves incorporating a reporter tag (e.g., a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker) or a reactive group for covalent modification of the target protein. escholarship.org

The dodecyl chain offers a potential site for attaching such functionalities without significantly disrupting the core pharmacophore responsible for target binding. A tagged version of the molecule could be used in a variety of applications:

Target Identification: Identifying the specific cellular proteins that the compound interacts with.

Cellular Localization: Visualizing the subcellular distribution of the compound and its targets using fluorescence microscopy.

Mechanism of Action Studies: Elucidating how the compound modulates the function of its target protein within a cellular context.

The design of these probes requires a careful balance to ensure that the appended group does not sterically hinder the interaction with the target protein.

Strategies for Improving Bioavailability and Metabolic Stability in Research Models

While the lipophilic nature of the dodecyl chain can enhance membrane permeability, it may also lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism, potentially limiting bioavailability. rsc.org Research into improving these pharmacokinetic properties is crucial for the compound's utility in biological systems.

Metabolic Stability: The long alkyl chain is a likely site for metabolic oxidation by cytochrome P450 enzymes. Strategies to improve metabolic stability include:

Metabolic Blocking: Introducing groups, such as fluorine atoms, at susceptible positions on the alkyl chain to block metabolic reactions. uzh.ch

Scaffold Hopping: Replacing the linear dodecyl chain with more rigid, less metabolically labile structures like cyclic or heterocyclic moieties that mimic the spatial arrangement of the original chain.

Bioavailability: Improving oral bioavailability often involves optimizing the balance between lipophilicity and aqueous solubility. tandfonline.com For a highly lipophilic compound like this compound, formulation strategies such as encapsulation in nanoparticles or the development of prodrugs could be explored. Prodrug approaches might involve modifying the sulfonamide group to enhance solubility, which would then be cleaved in vivo to release the active compound. Several studies on benzenesulfonamide derivatives have shown that modifications to the scaffold can significantly improve oral availability and reduce clearance rates. nih.gov

Table 2: Research Strategies for Pharmacokinetic Improvement

| Strategy | Approach | Desired Outcome |

|---|---|---|

| Improve Metabolic Stability | Introduce metabolic blockers (e.g., fluorine) on the alkyl chain. | Increased half-life, reduced clearance. uzh.chmdpi.com |

| Replace susceptible groups with bioisosteres. | Enhanced stability without loss of activity. uzh.ch | |

| Enhance Bioavailability | Prodrug design (e.g., modifying the sulfonamide group). | Improved aqueous solubility and absorption. |

| Advanced formulation (e.g., nano-encapsulation). | Better dissolution and absorption of lipophilic compounds. |

| Optimize Lipophilicity | Modify alkyl chain length or introduce polar groups. | Balanced solubility and permeability. rsc.orgtandfonline.com |

Design of Next-Generation Benzenesulfonamide Scaffolds for Specific Biological Pathways

Building upon the core structure of this compound, the design of next-generation scaffolds aims to achieve higher potency and selectivity for specific biological pathways. This involves a deep understanding of the structure-activity relationships (SAR) of the benzenesulfonamide class. nih.gov

The "tail approach" is a well-established strategy in sulfonamide design, where modifications to the part of the molecule extending from the core scaffold are used to fine-tune isoform selectivity. tandfonline.comresearchgate.net In this context, the dodecylsulfanyl group acts as the "tail." Future design iterations could explore:

Conformationally Restricted Analogues: Replacing the flexible dodecyl chain with more rigid cyclic structures to lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for the target.

Hybrid Molecules: Fusing the benzenesulfonamide scaffold with other pharmacophores known to interact with a desired pathway. For example, linking it to a piperazine (B1678402) moiety has been explored to create hybrid compounds with unique enzyme inhibitory profiles. nih.gov

3D Scaffolds: Moving beyond traditional 2D structures to develop more complex three-dimensional scaffolds that can engage with target proteins in novel ways, potentially leading to new mechanisms of action. mdpi.comtus.ac.jp

Computational modeling and molecular docking studies are invaluable tools in this process, allowing for the rational design of new derivatives with predicted improvements in binding affinity and selectivity before undertaking synthetic efforts. researchgate.net These advanced design strategies will be critical for unlocking the full therapeutic potential of the benzenesulfonamide scaffold in targeting specific and complex biological pathways.

Q & A

Q. What are the optimal synthetic routes for 4-(Dodecylsulfanyl)benzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves nucleophilic substitution between benzene sulfonyl chloride derivatives and thiol-containing precursors (e.g., dodecyl mercaptan). Key steps include temperature control (0–5°C for intermediate stabilization) and stoichiometric optimization to avoid side reactions like oxidation of the thioether group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction progress can be monitored using TLC with UV visualization .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm the dodecylsulfanyl substituent (δ ~2.5–3.0 ppm for SCH) and sulfonamide protons (δ ~7.5–8.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (CHNOS, expected [M+H]: 382.18).

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the sulfonamide group (if single crystals are obtainable) .

Q. What is the proposed mechanism by which this compound inhibits bacterial growth?

The compound acts as a competitive inhibitor of dihydrofolate synthase (DHFS), a critical enzyme in bacterial folate biosynthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), binding to the enzyme’s active site and disrupting tetrahydrofolate production. The dodecylsulfanyl moiety enhances membrane permeability, improving bioavailability in Gram-positive pathogens .

Advanced Research Questions

Q. How can structural modifications of this compound enhance dual inhibition of carbonic anhydrase (CA) and cyclooxygenase (COX-2)?

Introduce dihydrothiazole or pyrazole rings at the sulfonamide nitrogen to enable simultaneous binding to CA (via Zn coordination) and COX-2 (via hydrophobic pocket interactions). Computational docking (e.g., AutoDock Vina) can predict binding affinities, while in vitro assays (hCA I/II and COX-2 inhibition kits) validate dual activity. Substituents like trifluoromethyl groups improve isoform selectivity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for sulfonamide derivatives targeting TRPM8 ion channels?

- Systematic Substituent Scanning : Replace the dodecylsulfanyl group with shorter alkyl chains or aromatic moieties to assess steric and electronic effects on TRPM8 antagonism.

- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., sulfonamide O atoms) using Schrödinger’s Phase.

- Patch-Clamp Electrophysiology : Quantify ion channel blockade efficacy in HEK293 cells expressing TRPM8 .

Q. How do computational methods predict the binding interactions of this compound with biological targets?

Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-protein stability, while free-energy perturbation (FEP) calculations estimate ΔG binding. Key residues (e.g., Thr200 in CA II) are identified for mutagenesis studies. Validation via surface plasmon resonance (SPR) confirms computed binding kinetics .

Q. What methodologies evaluate the compound’s potential in constructing supramolecular coordination polymers?

- Metal-Ligand Screening : React with transition metals (e.g., Zn, Cu) in DMF/water mixtures to form MOFs.

- PXRD and BET Analysis : Characterize crystallinity and surface area (≥500 m/g for gas storage).

- Antiproliferative Assays : Test coordination complexes against HeLa and MCF-7 cells (IC < 10 µM indicates therapeutic potential) .

Q. How can solubility challenges of this compound in aqueous bioassays be addressed?

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity.

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (sonication method) for sustained release in physiological buffers.

- pH Adjustment : Buffer solutions (pH 4.6 sodium acetate/1-octanesulfonate) stabilize the sulfonamide group during HPLC analysis .

Q. Methodological Notes

- Cross-Validation : Always corroborate computational predictions (e.g., docking scores) with experimental assays (e.g., ITC for binding thermodynamics).

- Data Reproducibility : Report reaction yields and IC values with triplicate measurements ± SEM.

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., NIH-3T3 cells for baseline toxicity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.